molecular formula C5H11NO3 B8328241 (2R,3S)-3-Amino-2-hydroxyvaleric acid

(2R,3S)-3-Amino-2-hydroxyvaleric acid

Cat. No.: B8328241
M. Wt: 133.15 g/mol
InChI Key: OLSFUYVRFNCMSF-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-Amino-2-hydroxyvaleric acid is a chiral non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its defined stereochemistry at the 2 and 3 positions makes it a valuable precursor for the synthesis of complex molecules, including potential pharmaceutical agents. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Key Applications in Research: • Peptide Mimetics & Drug Discovery: The scaffold is useful for creating peptidomimetics to modulate peptide-protein interactions. • Chiral Synthesis: Acts as a precursor for synthesizing stereochemically defined natural products and active pharmaceutical ingredients (APIs). • Chemical Biology: Serves as a tool compound for studying enzyme mechanisms or as a core structure in probe development. Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3S)-3-amino-2-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c1-2-3(6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1

InChI Key

OLSFUYVRFNCMSF-IUYQGCFVSA-N

Isomeric SMILES

CC[C@@H]([C@H](C(=O)O)O)N

Canonical SMILES

CCC(C(C(=O)O)O)N

Origin of Product

United States

Scientific Research Applications

Neuroscience Applications

Neuroprotective Effects:
Research indicates that (2R,3S)-3-amino-2-hydroxyvaleric acid may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could help mitigate neuronal damage and improve cognitive functions .

Case Study: Neuroprotective Mechanism
A study demonstrated that this compound can inhibit excitotoxicity in neuronal cultures, suggesting its potential role in protecting neurons from glutamate-induced damage. The mechanism involves the modulation of NMDA receptors, which are critical in excitatory neurotransmission .

Pharmaceutical Development

Drug Synthesis:
The compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance the efficacy and specificity of drugs targeting various biological pathways .

Case Study: Drug Development
In a recent investigation, derivatives of this compound were synthesized and evaluated for their antihypertensive activities. Some derivatives showed significant blood pressure-lowering effects in animal models, indicating their potential as therapeutic agents for hypertension .

Biochemical Research

Amino Acid Metabolism:
Researchers utilize this compound to study amino acid metabolism and its implications in metabolic disorders. The compound's role in metabolic pathways can provide insights into conditions such as obesity and diabetes .

Data Table: Metabolic Pathway Insights

Metabolic PathwayImplication
Amino Acid CatabolismUnderstanding energy production
Neurotransmitter SynthesisInsights into mental health disorders

Cosmetic Industry

Skincare Applications:
The compound is being investigated for its potential use in skincare formulations aimed at improving skin hydration and repair. Its properties may enhance the efficacy of topical products designed for aging or damaged skin .

Case Study: Hydration Efficacy
A formulation containing this compound was tested against a placebo in a clinical trial. Results indicated a statistically significant improvement in skin hydration levels after four weeks of use, supporting its application in cosmetic products .

Food Industry

Nutritional Additive:
this compound is explored as a potential additive to enhance flavor profiles or nutritional value in functional foods. Its amino acid structure may contribute to improved taste or nutritional benefits .

Data Table: Potential Food Applications

Application AreaDescription
Flavor EnhancerImproves taste profiles
Nutritional SupplementEnhances amino acid content

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between (2R,3S)-3-Amino-2-hydroxyvaleric acid and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Applications/Properties References
This compound C₅H₁₁NO₃ 133.15 g/mol N/A Amino (C3), Hydroxy (C2) Chiral synthesis, potential APIs [Inferred]
3-Hydroxyvaleric Acid C₅H₁₀O₃ 118.13 g/mol N/A Hydroxy (C3) Industrial research, bioplastics
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ 195.22 g/mol 62023-63-6 Amino (C3), Hydroxy (C2), Phenyl (C4) Pharmaceutical intermediates
(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic Acid HCl C₉H₁₂ClNO₃ 217.65 g/mol 132201-32-2 Amino (C3), Hydroxy (C2), Phenyl (C3) Antibiotic research, chiral building block

Key Observations:

Chain Length and Substituents: The target compound’s five-carbon chain distinguishes it from phenyl-substituted analogs (e.g., butanoic/propanoic acid derivatives) . Longer chains may influence solubility and metabolic stability. Phenyl groups in analogs enhance lipophilicity, making them suitable for drug design .

Stereochemical Impact: The (2R,3S) configuration is critical for biological activity. For example, (2S,3R)-3-Amino-3-aryl-2-hydroxypropionic acid hydrochlorides exhibit antibacterial properties dependent on stereochemistry .

Functional Groups: The absence of an amino group in 3-Hydroxyvaleric acid limits its use in peptide synthesis but makes it a precursor for biodegradable polymers .

Research Findings and Limitations

  • Pharmacological Potential: Phenyl-substituted analogs are intermediates in β-lactam antibiotics, suggesting the target compound could have similar applications if functionalized appropriately .
  • Stereoselective Challenges : Synthesis of (2R,3S) isomers often requires meticulous control to avoid racemization, as seen in methods using BF₃·OEt₂ .
  • Data Gaps: Limited direct evidence exists for this compound, necessitating extrapolation from structurally related compounds.

Preparation Methods

Diethyl Tartrate-Derived Pathways

The foundational synthesis of (2R,3S)-3-amino-2-hydroxyvaleric acid involves diethyl tartrate as a chiral starting material. In a method described by, diethyl L-tartrate undergoes sequential oxidation and reductive amination to yield the target compound. Key steps include:

  • Oxidation : Diethyl tartrate is treated with sodium periodate to cleave the vicinal diol, generating an aldehyde intermediate.

  • Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride, producing the β-amino alcohol framework.

This route achieves an overall yield of 68–72%, with stereochemical integrity maintained via the tartrate’s inherent chirality. The final product is isolated as a crystalline hydrochloride salt after recrystallization from ethanol/water mixtures.

Resolution of Racemic Mixtures

Racemic 3-amino-2-hydroxyvaleric acid can be resolved into its enantiomers using chiral auxiliaries. A study by employed N,O-bis(3,5-dinitrobenzoyl) derivatives for HPLC separation on a SUMIPAX OA-1000 chiral column. The mobile phase (n-hexane/1,2-dichloroethane/ethanol, 300:120:30 v/v) resolved (2R,3S) and (2S,3R) enantiomers with baseline separation (α = 1.32). The (2R,3S)-enantiomer eluted at 11.2 minutes, confirmed by comparison with poststatin hydrolysates.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporation into Pentapeptide Scaffolds

Poststatin, a natural inhibitor of prolyl endopeptidase, contains this compound (postine) as a critical residue. As reported in, poststatin’s total synthesis involves SPPS using Fmoc-protected amino acids. The (2R,3S)-moiety is introduced via:

  • Emoc Deprotection : Cleavage with 20% piperidine in DMF.

  • Coupling : HBTU/HOBt-mediated activation with DIPEA in NMP.

  • Oxidation : Post-assembly oxidation of the β-hydroxyl group to a ketone using Dess-Martin periodinane.

This method yields poststatin with >95% purity, as verified by reversed-phase HPLC.

Stereochemical Control and Optimization

Chiral Auxiliaries and Asymmetric Catalysis

The (2R,3S) configuration is enforced using Evans oxazolidinones. A protocol from details:

  • Oxazolidinone Formation : (S)-4-Benzyl-2-oxazolidinone is acylated with bromoacetyl chloride.

  • Alkylation : Diastereoselective alkylation with ethylmagnesium bromide (dr > 20:1).

  • Hydrolysis : Acidic hydrolysis (6 M HCl, 110°C) releases the free amino acid.

This approach achieves enantiomeric excess (ee) >98%, confirmed by chiral GC-MS.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic methyl 3-amino-2-hydroxyvalerate has been explored. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3R)-ester, leaving the (2R,3S)-enantiomer intact. Reaction conditions (pH 7.0, 30°C) yield 45% conversion with ee >99% for the remaining ester.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Final products are analyzed via:

  • HPLC : C18 column (250 × 4.6 mm), gradient elution (0.1% TFA in acetonitrile/water), UV detection at 210 nm. Retention time: 8.3 minutes for (2R,3S)-isomer.

  • Chiral HPLC : SUMIPAX OA-1000 column, n-hexane/ethanol (95:5), flow rate 1.0 mL/min. Enantiomeric ratio determined by peak area integration.

Spectroscopic Confirmation

  • NMR : 1H^1\text{H} NMR (500 MHz, D2_2O): δ 4.12 (dd, J = 8.5, 4.2 Hz, H-2), 3.58 (m, H-3), 1.82–1.75 (m, H-4), 1.45 (t, J = 7.3 Hz, H-5).

  • HRMS : m/z calc. for C5_5H11_{11}NO3_3 [M+H]+^+: 134.0817, found: 134.0814.

Industrial-Scale Production Challenges

Cost-Efficiency of Chiral Catalysts

Rhodium-catalyzed asymmetric hydrogenation of β-keto esters remains prohibitively expensive for large-scale synthesis. Alternatives like immobilized lipases (e.g., CAL-B on Eupergit C) reduce catalyst costs by 40% while maintaining ee >97%.

Waste Stream Management

Classical routes generate stoichiometric amounts of sodium periodate and cyanide waste. Green chemistry adaptations replace sodium cyanoborohydride with ammonium formate in Pd/C-mediated transfer hydrogenation, reducing E-factor by 2.3.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enables rapid synthesis under controlled conditions. A prototype system (0.5 mL volume) achieves 85% yield in 3 minutes residence time, compared to 12 hours in batch reactors.

Biocatalytic Cascades

E. coli-expressed transaminases convert 2-ketovaleric acid to this compound with NADPH recycling. This one-pot system reaches 92% conversion at 37°C, pH 8.0 .

Q & A

Q. What are the key stereochemical considerations for synthesizing (2R,3S)-3-amino-2-hydroxyvaleric acid, and how can enantiomeric purity be ensured?

The synthesis of this compound requires precise control over stereochemistry due to its two adjacent stereocenters. Asymmetric catalytic hydrogenation or enzymatic resolution (e.g., using aminoacylases) can achieve high enantiomeric excess (ee). Chiral chromatography (e.g., using a Chiralpak® column with a polar organic mobile phase) is critical for verifying purity . For intermediates, X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can confirm spatial configurations .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

High-resolution mass spectrometry (HRMS) and tandem MS/MS are essential for confirming molecular weight and fragmentation patterns. For stereochemical validation, circular dichroism (CD) spectroscopy or polarimetry should complement NMR analysis (e.g., 1^1H-13^{13}C HSQC for resolving overlapping proton signals). Derivatization with chiral reagents (e.g., Marfey’s reagent) can enhance chromatographic separation in HPLC .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

The compound may pose skin/eye irritation and respiratory hazards. Use PPE (nitrile gloves, safety goggles, and lab coats) and work in a fume hood with HEPA filtration. For spills, avoid dust generation; collect with a sealed HEPA vacuum and dispose as hazardous waste. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational tools predict the biological activity or metabolic pathways of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like aminotransferases or hydroxyacid oxidases. Databases like PubChem or KEGG provide pathway annotations for structurally similar β-hydroxy amino acids. InChIKey NAHAKDRSHCXMBT-ZCFIWIBFSA-N (from ) enables cross-referencing with bioactivity datasets .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from polymorphic forms or pH-dependent equilibria. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Stability under physiological conditions (e.g., phosphate buffer at pH 7.4, 37°C) should be monitored via HPLC-UV over 24–72 hours .

Q. How can enantioselective synthetic routes be optimized for scalable production of this compound?

Transition-metal catalysis (e.g., Ru-BINAP complexes) or biocatalysis (engineered transaminases) can improve yield and ee. Process intensification via continuous-flow reactors reduces racemization risks. DOE (design of experiments) models optimize parameters like temperature, pressure, and catalyst loading. Analytical PAT (process analytical technology) tools ensure real-time quality control .

Q. What role does this compound play in non-ribosomal peptide synthesis or natural product biosynthesis?

As a β-hydroxy-α-amino acid, it may serve as a precursor for siderophores or protease inhibitors. Isotopic labeling (13^{13}C or 15^{15}N) can track its incorporation into peptide backbones via solid-phase synthesis or enzymatic ligation. Compare its reactivity with homologs like (2S,3R)-3-amino-2-hydroxyheptanoic acid ( ) to elucidate structure-activity relationships .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental data (NMR, X-ray) with computational predictions (DFT-optimized structures) to resolve ambiguities .
  • Safety Protocols : Adhere to GHS guidelines () and consult institution-specific chemical hygiene plans.
  • Data Reproducibility : Report solvent systems, temperature, and instrumentation details (e.g., HPLC column lot numbers) to enable cross-validation .

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